molecular formula C9H14BN3O4 B591501 (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid CAS No. 883231-25-2

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Cat. No.: B591501
CAS No.: 883231-25-2
M. Wt: 239.038
InChI Key: IOLSSXXMDVLBHF-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their potential in drug design . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . Therefore, further studies on boronic acids in medicinal chemistry are expected to yield new promising drugs .

Mechanism of Action

Target of Action

The primary target of 2-(BOC-Amino)pyrimidine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, is crucial for the success of this pathway .

Pharmacokinetics

It’s known that the compound is solid in form and has a melting point of 206-211 °c . It is soluble in DMSO and methanol when slightly heated . The compound is stored at 2-8°C .

Result of Action

The result of the compound’s action is the successful formation of carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a widely used method in organic synthesis .

Action Environment

The action of 2-(BOC-Amino)pyrimidine-5-boronic acid is influenced by environmental factors such as temperature and pH. For instance, the compound is stable and less hygroscopic when stored at 2-8°C . Furthermore, the rate of the reaction it participates in (i.e., the SM coupling reaction) can be considerably accelerated at physiological pH .

Biochemical Analysis

Biochemical Properties

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of serine proteases and other enzymes that have active site serine residues. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic purposes. Additionally, the compound can interact with biomolecules such as nucleotides and carbohydrates, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by inhibiting specific enzymes, leading to altered gene expression and cellular metabolism. For instance, its interaction with proteases can modulate the degradation of signaling proteins, thereby affecting pathways such as apoptosis and cell proliferation. Studies have shown that this compound can induce changes in the expression of genes involved in metabolic processes, highlighting its potential impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group can form reversible covalent complexes with active site serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound acts as a transition state analog, effectively blocking the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in biochemical research. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to moisture and air. Long-term studies have shown that the compound retains its activity in vitro, but its effects can diminish over extended periods due to gradual degradation. In vivo studies have indicated that the compound can have sustained effects on cellular function, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions can occur. Studies in animal models have demonstrated that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects. Careful dosage optimization is therefore essential for its use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which remove the BOC protective group, thereby activating the amino functionality. This activation can lead to further interactions with metabolic enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring, a boronic acid group, and a Boc-protected amino group. This structure provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLSSXXMDVLBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670447
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883231-25-2
Record name {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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